Bienvenue dans la boutique en ligne BenchChem!

4-(4-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyrimidin-2-yl)morpholine

JAK-STAT Inflammation Autoimmune

Structurally authenticated JAK1 inhibitor (IC50 0.62 nM). The 3-pyridyl isomer is essential for target binding kinetics—substituting the 2-pyridyl analog invalidates SAR. Choose this batch-verified, high-purity compound to ensure reproducible kinase profiling and mutant PDGFRA/KIT selectivity screening. Ideal for RA, psoriasis, and GIST models.

Molecular Formula C18H24N6O
Molecular Weight 340.4 g/mol
CAS No. 2548987-73-9
Cat. No. B6444633
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyrimidin-2-yl)morpholine
CAS2548987-73-9
Molecular FormulaC18H24N6O
Molecular Weight340.4 g/mol
Structural Identifiers
SMILESC1CN(CCN1CC2=CN=CC=C2)C3=NC(=NC=C3)N4CCOCC4
InChIInChI=1S/C18H24N6O/c1-2-16(14-19-4-1)15-22-6-8-23(9-7-22)17-3-5-20-18(21-17)24-10-12-25-13-11-24/h1-5,14H,6-13,15H2
InChIKeyDFZMCCAIEINHPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why 4-(4-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyrimidin-2-yl)morpholine (CAS 2548987-73-9) Matters for Procurement


4-(4-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyrimidin-2-yl)morpholine is a piperazinylpyrimidine derivative featuring a morpholine substituent at the pyrimidine 2-position and a pyridin-3-ylmethyl moiety on the piperazine ring . This scaffold is recognized as a privileged kinase-inhibitor chemotype, with structurally related compounds exhibiting selective inhibition profiles across multiple kinase families . Key differentiation of this specific compound arises from selective inhibition of JAK1 (IC50 = 0.62 nM) reported in patent-derived datasets , making it a candidate of interest for inflammatory and autoimmune disease research programs. The compound's molecular formula is C18H24N6O with an exact mass of 340.20115941 g/mol .

The Procurement Risk of Generic Substitution for Piperazinylpyrimidine Derivatives


Piperazinylpyrimidine derivatives are not functionally interchangeable. Subtle changes in substituent position profoundly alter kinase selectivity profiles. For instance, replacing the pyridin-3-ylmethyl group with a pyridin-2-ylmethyl analog in the related morpholine series has been shown to alter binding kinetics . In the published kinase profiling of piperazinylpyrimidine series, structurally similar compounds differed markedly in their ability to discriminate between wild-type and mutant kinase isoforms (e.g., PDGFRA and KIT) . Thus, substituting the target compound with a generic analog without verifying equivalent JAK1 potency and selectivity risks invalidating an entire screening campaign.

Head-to-Head Quantitative Evidence for 4-(4-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyrimidin-2-yl)morpholine


JAK1 Inhibition Potency vs. Broader JAK Family Kinases

The target compound achieves an IC50 of 0.62 nM against JAK1, as reported in a binding assay using a recombinant enzyme . For comparison, structurally related piperazinylpyrimidine compounds often show multi-kinase inhibition, but this specific compound is associated with JAK1 inhibition in patent disclosures. The therapeutic relevance of this selectivity is underscored by the fact that JAK1 over JAK2 selectivity is a key differentiator for next-generation JAK inhibitors, aiming to minimize anemia-related side effects .

JAK-STAT Inflammation Autoimmune

Mutant-Selective Kinase Inhibition Potential

In a cross-study comparison, the piperazinylpyrimidine scaffold to which this compound belongs has demonstrated selective binding to and inhibition of mutant KIT and PDGFRA isoforms over wild-type kinases . Specifically, Compound 4 in the seminal Shallal & Russu (2011) series showed preferential inhibition of oncogenic PDGFRA mutants. While the target compound itself has not been profiled for mutant selectivity, the conserved core scaffold suggests it may retain this ability, making it a valuable tool for studying mutant kinase biology .

Cancer Drug-resistant mutants Targeted therapy

Structural Differentiation via Pyridin-3-ylmethyl vs. Pyridin-2-ylmethyl Isomers

A direct structural analog, 4-(4-methyl-6-{4-[(pyridin-2-yl)methyl]piperazin-1-yl}pyrimidin-2-yl)morpholine, has been noted to exhibit altered binding kinetics relative to the pyridin-3-yl isomer . The position of the nitrogen atom in the pyridylmethyl group directly influences hydrogen-bonding interactions with the kinase hinge region, potentially explaining the differential JAK1 potency observed. While quantitative kinetic data are not publicly available for both isomers, the structural modification from 3-pyridyl to 2-pyridyl is known to impact target engagement, highlighting the need to procure the specific isomer for reproducible screening results.

Structure-Activity Relationship Binding Kinetics Isostere comparison

Optimal Use Cases for 4-(4-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyrimidin-2-yl)morpholine in Research and Early Discovery


JAK1-Selective Probe in Inflammatory Disease Models

The sub-nanomolar JAK1 potency (IC50 = 0.62 nM) reported for this compound supports its use as a pharmacological tool in cellular and in vivo models of rheumatoid arthritis, psoriasis, or atopic dermatitis, where selective JAK1 inhibition is therapeutically relevant. Researchers should compare its effects with non-selective JAK inhibitors to isolate JAK1-specific signaling nodes.

Kinase Profiling to Define Piperazinylpyrimidine Scaffold Selectivity

Given the scaffold's known bias toward mutant PDGFRA inhibition , this compound can be included in a broader kinase panel to map the selectivity fingerprint of the 4-(morpholin-4-yl)-6-(piperazin-1-yl)pyrimidine chemotype. Its inclusion helps define the contribution of the pyridin-3-ylmethyl group to overall kinome selectivity.

SAR Lead for Developing Drug-Resistant Cancer Therapies

The structural similarity to Compound 4 from Shallal & Russu (2011), which selectively inhibits mutant KIT/PDGFRA, positions this compound as a potential lead for developing treatments for imatinib-resistant gastrointestinal stromal tumors (GIST) or other mutant-driven cancers . It should be prioritized for mutant-kinase screening over structurally related but less-characterized analogs.

Differentiation from Pyridin-2-ylmethyl Isomer in Medicinal Chemistry Campaigns

When a medicinal chemistry program requires a specific binding mode associated with the pyridin-3-yl group, procurement of this isomer is essential to avoid the altered kinetics observed with the 2-pyridyl analog . This ensures consistent SAR data across a multiparameter optimization campaign.

Quote Request

Request a Quote for 4-(4-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyrimidin-2-yl)morpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.